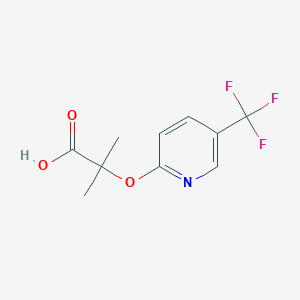

2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-9(2,8(15)16)17-7-4-3-6(5-14-7)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTDVFRJNNKHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582645 | |

| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605680-62-4 | |

| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediate: 5-(Trifluoromethyl)pyridin-2-ol

While direct literature on the preparation of 5-(trifluoromethyl)pyridin-2-ol is limited, related synthetic methods for trifluoromethyl-substituted pyridines are available. For example, patents describe the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine via bromination and methylation steps, which can be adapted for preparing trifluoromethylated pyridine derivatives. Such intermediates are typically prepared via:

- Halogenation of pyridine derivatives.

- Introduction of trifluoromethyl groups via nucleophilic or electrophilic trifluoromethylation.

- Functional group transformations to convert halogenated pyridines to pyridinols.

Ether Formation: Coupling of Pyridin-2-ol with 2-Methyl-2-halo-propanoic Acid or Ester

The key step in preparing 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid is the formation of the ether bond between the pyridin-2-ol and the 2-methyl-2-halo-propanoic acid or its ester derivative. This is typically achieved by:

- Reacting 5-(trifluoromethyl)pyridin-2-ol with 2-chloro-2-methylpropanoic acid or methyl 2-chloro-2-methylpropanoate in the presence of a base (e.g., potassium carbonate) to promote nucleophilic substitution.

- Using polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction.

- Controlling temperature to optimize yield and minimize side reactions.

Hydrolysis and Purification

If an ester intermediate is used, subsequent hydrolysis under acidic or basic conditions yields the free acid:

- Acidic hydrolysis with dilute hydrochloric acid or sulfuric acid.

- Basic hydrolysis with sodium hydroxide followed by acidification.

- Purification by crystallization or chromatographic methods.

Stock Solution Preparation and Formulation

For research and application purposes, the compound is prepared as stock solutions with precise concentrations. According to GlpBio, stock solutions can be prepared at various molarities by dissolving known quantities of the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations.

| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 4.0131 | 20.0653 | 40.1306 |

| 5 mM | 0.8026 | 4.0131 | 8.0261 |

| 10 mM | 0.4013 | 2.0065 | 4.0131 |

Table 1: Stock solution volumes for different sample masses and molarities of this compound

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Synthesis of pyridin-2-ol | Halogenation, trifluoromethylation | Based on pyridine derivatives |

| Ether formation | 5-(trifluoromethyl)pyridin-2-ol + 2-chloro-2-methylpropanoic acid/ester, base, DMF | Nucleophilic substitution reaction |

| Hydrolysis (if ester used) | Acidic or basic hydrolysis | Converts ester to free acid |

| Purification | Crystallization, filtration, chromatography | Ensures compound purity |

| Stock solution preparation | Dissolution in DMSO and co-solvents | Requires stepwise solvent addition |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notable applications include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research has suggested that this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Agrochemicals

In the field of agriculture, 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid serves as an important building block for developing herbicides and pesticides. Its structural features allow it to act effectively against various weeds while minimizing harm to crops.

Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of fluorinated polymers that exhibit enhanced thermal and chemical stability.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyridine ring can interact with active sites of enzymes or binding sites of receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Evidence from chemical databases highlights analogs with varying similarity scores (Table 1):

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid | 605680-62-4 | 1.00 (Reference) | Reference compound |

| 2-Methyl-2-(pyridin-2-yloxy)butanoic acid | 605680-43-1 | 0.83 | Butanoic acid chain; lacks -CF₃ substituent |

| 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid | 1057395-84-2 | N/A | Fluorine replaces -CF₃; smaller molecular size |

Table 1 : Structural analogs and similarity scores .

Key Observations:

- Trifluoromethyl vs. Fluorine Substitution: Replacing -CF₃ with fluorine (as in 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid) reduces molecular weight (183.18 g/mol vs.

- Chain Length Variation: The butanoic acid analog (CAS 605680-43-1) exhibits lower similarity (0.83) due to increased chain length, which may impact solubility and steric interactions .

Comparison with Pesticide Derivatives

Several agrochemicals share structural motifs with the target compound (Table 2):

| Compound Name | Use | Structural Features |

|---|---|---|

| Fluazifop | Herbicide | Phenoxy linker between pyridine and propanoic acid; lacks methyl branch |

| Fluazifop-P (R-enantiomer) | Herbicide | (R)-configuration; phenoxy linker enhances enantioselective herbicidal activity |

| Haloxyfop | Herbicide | Chlorine substitution on pyridine; similar phenoxy-propanoic acid backbone |

Table 2 : Pesticide analogs with structural similarities .

Key Differences:

- Linker Groups: Fluazifop and haloxyfop incorporate a phenoxy bridge between the pyridine ring and propanoic acid, whereas the target compound directly links the pyridinyloxy group to the acid chain. This difference likely influences target specificity (e.g., acetyl-CoA carboxylase inhibition in grasses) .

- Stereochemistry : Fluazifop-P’s (R)-enantiomer demonstrates higher herbicidal activity than the racemic mixture, highlighting the importance of chirality in efficacy .

Ester Derivatives and Pharmacokinetic Implications

The methyl ester derivative, (R)-2-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester (CAS Not Provided), illustrates how esterification modifies properties:

Research Findings and Implications

Role of Trifluoromethyl Group : The -CF₃ group in the target compound enhances metabolic stability and hydrophobic interactions, critical for prolonged biological activity .

Chain Length and Solubility: Shorter propanoic acid chains (vs. butanoic) may improve aqueous solubility, facilitating formulation in agrochemical or pharmaceutical contexts .

Biological Activity

2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid (CAS No. 605680-62-4) is a compound characterized by its unique trifluoromethyl and pyridine functionalities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 249.19 g/mol. The compound is typically stored at temperatures between 2-8°C to maintain stability and efficacy .

Research indicates that compounds with similar structures often exhibit selective antimicrobial properties, particularly against Chlamydia trachomatis, a common sexually transmitted pathogen. These compounds may inhibit bacterial growth by targeting specific metabolic pathways, such as the glucose-6-phosphate pathway, without affecting host cell viability .

Antimicrobial Activity

A study highlighted the synthesis of various analogues based on pyridine derivatives, demonstrating significant activity against C. trachomatis. The introduction of electron-withdrawing groups, such as trifluoromethyl, was found to enhance antimicrobial efficacy . The selectivity for Chlamydia over other bacteria suggests a promising avenue for developing targeted therapies.

Cytotoxicity and Selectivity

In vitro assays have shown that this compound exhibits low toxicity towards mammalian cell lines. For instance, compounds derived from similar scaffolds demonstrated mild cytotoxic effects but did not induce mutagenicity in Drosophila melanogaster assays . This characteristic is crucial for therapeutic applications as it minimizes the risk of adverse effects in human treatments.

Case Studies and Research Findings

Q & A

Q. Basic

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) resolve enantiomers, critical given the stereospecific bioactivity of analogs like Fluazifop-P .

- LC-MS : Confirms molecular weight (MW = 305.2 g/mol) and detects trace impurities (<0.1%) .

- X-ray crystallography : Validates absolute configuration if single crystals are obtainable .

How can low yields during ester hydrolysis be mitigated?

Advanced

Low yields often arise from incomplete hydrolysis or side reactions. Strategies include:

- Extended reaction time : 24–48 hours under reflux with 2M NaOH .

- Acid workup : Neutralizing with HCl (pH 2–3) to precipitate the carboxylic acid .

- Purification : Recrystallization from ethanol/water mixtures improves purity .

What is the mechanistic basis for its herbicidal activity?

Basic

The compound inhibits acetyl-CoA carboxylase (ACCase) , a key enzyme in fatty acid biosynthesis. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the pyridinyloxy group binds ACCase’s active site . Bioactivity assays show IC₅₀ values <1 µM in grass weed models .

How can researchers design assays to evaluate enzyme inhibition kinetics?

Q. Advanced

- In vitro ACCase assay : Use purified enzyme, malonyl-CoA substrate, and NADPH oxidation monitoring (UV-Vis at 340 nm).

- Competitive inhibition analysis : Vary substrate concentration with fixed inhibitor levels to calculate Kᵢ via Lineweaver-Burk plots .

- Controls : Include Fluazifop-P as a positive control (known Kᵢ ~0.5 µM) .

How to resolve contradictions in reported bioactivity data across studies?

Advanced

Discrepancies may arise from:

- Purity differences : Validate compound purity via HPLC and elemental analysis .

- Assay conditions : Standardize pH (7.4), temperature (25°C), and co-solvents (e.g., DMSO ≤1%) .

- Structural analogs : Compare activity of derivatives (e.g., methyl ester vs. free acid) to identify functional group contributions .

What computational approaches predict the trifluoromethyl group’s role in target binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.